Tungsten oxide
Description
Properties
CAS No. |
12608-26-3 |
|---|---|
Molecular Formula |
O3W-6 |
Molecular Weight |
231.8 g/mol |
IUPAC Name |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChI Key |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
Canonical SMILES |
[O-2].[O-2].[O-2].[W] |
Other CAS No. |
12608-26-3 39318-18-8 |
physical_description |
DryPowde |
Origin of Product |
United States |
Scientific Research Applications
Photothermal Therapy
Tungsten oxide-based materials have emerged as promising candidates for photothermal therapy , particularly in cancer treatment. Their ability to absorb near-infrared light and convert it into heat allows for targeted destruction of cancer cells. Research indicates that these materials can achieve high photothermal conversion efficiencies, making them suitable for use in medical applications .
Gas Sensors
This compound is extensively utilized in the development of gas sensors due to its sensitivity to various gases, including hydrogen and nitrogen dioxide. The unique electronic properties of this compound allow it to detect gas concentrations at low levels, making it valuable for environmental monitoring and safety applications .
Energy Storage
In energy-related applications, this compound serves as a key component in supercapacitors and batteries. Its high surface area and electrochemical properties enhance energy storage capabilities. Notably, this compound is being researched as an anode material for lithium-ion batteries, contributing to improved performance and efficiency .
Photocatalysis
This compound exhibits excellent photocatalytic activity, making it suitable for environmental remediation and energy conversion processes. It can effectively degrade organic pollutants under UV light and is being explored for water splitting applications to produce hydrogen fuel .
Smart Windows
The application of this compound in smart windows leverages its electrochromic properties, allowing windows to change color in response to electrical stimuli. This capability enables better control of light and heat entering buildings, contributing to energy efficiency .
Optical Coatings
This compound is used in the production of optical coatings that require specific light absorption characteristics. Its ability to filter infrared radiation makes it beneficial for heat shielding in various applications, including automotive and architectural glass .
Mechanochemical Applications
In mechanochemistry, this compound is employed for synthesizing advanced materials through mechanochemical processes. Its properties facilitate the formation of composite materials with enhanced mechanical and thermal characteristics .
Alloy Production
This compound plays a role in the production of specialized alloys. These alloys are utilized in high-performance applications where strength and resistance to extreme conditions are required, such as aerospace and military industries .
Data Summary
The following table summarizes key applications of this compound along with their respective characteristics:
| Application | Characteristics/Benefits |
|---|---|
| Photothermal Therapy | High light absorption; effective heat conversion |
| Gas Sensors | High sensitivity; low detection limits |
| Energy Storage | Enhanced electrochemical properties; improved performance |
| Photocatalysis | Effective pollutant degradation; hydrogen production |
| Smart Windows | Electrochromic properties; energy efficiency |
| Optical Coatings | Infrared filtering; heat shielding |
| Mechanochemical Processes | Facilitates advanced material synthesis |
| Alloy Production | High strength; resistance to extreme conditions |
Case Studies
Case Study 1: Photothermal Therapy Development
- Researchers have developed a this compound-based nanomaterial that demonstrates significant efficacy in photothermal therapy for tumors. The study involved testing various formulations and assessing their thermal responses under near-infrared irradiation.
Case Study 2: Gas Sensor Innovations
- A team at a research university created a gas sensor using this compound nanoparticles that successfully detected low concentrations of nitrogen dioxide in urban environments, showcasing the material's potential for environmental monitoring.
Case Study 3: Smart Window Technology
- A commercial product utilizing this compound for smart windows was tested in a controlled environment, demonstrating a reduction in energy consumption by up to 30% during peak sunlight hours.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of WO₃ and Related Oxides
Key Findings :
- WO₃ has a narrower bandgap than TiO₂, enabling visible-light photocatalysis .
- MoO₃ shares chromic properties with WO₃ but lacks its defect-driven photocatalytic efficiency .
- PbO matches WO₃ in shielding efficiency but poses environmental risks, favoring WO₃ in sustainable applications .
Catalytic and Photocatalytic Performance
Table 2: Catalytic Activity Comparison
Key Findings :
- WO₃ outperforms Na₂WO₄ in visible-light photocatalysis due to native defects generating ROS .
- Unlike WS₂, WO₃’s oxygen content disrupts HER active sites, necessitating surface purity for optimal performance .
- WO₃/TiO₂ composites synergize WO₃’s visible-light absorption with TiO₂’s UV activity .
Environmental and Biomedical Impact
Table 3: Environmental and Toxicity Profiles
Key Findings :
- WO₃-based SGT60 shields gamma radiation as effectively as PbO but is safer .
- WO₃ nanoparticles exhibit superior antimicrobial activity (e.g., against S. aureus) via ROS-driven photokilling compared to metallic W .
Suboxides and Non-Stoichiometric Variants
Preparation Methods
Precursor Solution Formation
The method begins with dissolving ammonium paratungstate ((NH₄)₁₀W₁₂O₄₁) in concentrated hydrochloric acid (HCl) at 35–38 wt% concentration. This high HCl concentration ensures complete dissolution of the precursor and prevents spontaneous crystallization of large particles. The solubility of ammonium paratungstate increases with HCl concentration, enabling the formation of a stable precursor solution.
Crash Precipitation and Washing
The precursor solution is rapidly poured into a larger volume of distilled water (1:4 ratio), inducing a "crash precipitation" of hydrated this compound (WO₃·H₂O) as a yellow-white precipitate. This step minimizes particle growth, yielding nanosized platelets. Subsequent washing involves sonication and centrifugation to remove residual Cl⁻ ions, followed by drying at 100°C to produce a powder.
Annealing and Phase Transformation
The dried powder is annealed in air at 200–400°C for 5–18 hours to form anhydrous WO₃ nanopowder. X-ray diffraction (XRD) confirms the transition from hydrated WO₃·H₂O (Fig. 1) to crystalline WO₃. Annealing at 400°C enhances crystallinity without altering nanoparticle morphology. For WO₂ synthesis, the anhydrous WO₃ is reduced under hydrogen gas at elevated temperatures.
Table 1: Key Parameters for Crash Precipitation Method
| Parameter | Value/Range | Impact on Product |
|---|---|---|
| HCl concentration | 35–38 wt% | Prevents particle agglomeration |
| Precursor:H₂O volume ratio | 1:4 | Ensures rapid precipitation |
| Annealing temperature | 200–400°C | Controls crystallinity |
| Annealing time | 5–18 hours | Optimizes phase purity |
Calcination of Tungstic Acids
Synthesis of Tungstic Acid Hydrates
Tungstic acids (WO₃·nH₂O) are precipitated by acidifying sodium tungstate (Na₂WO₄) solutions under controlled conditions. Variations in H⁺ concentration (0.25–4.0 mol/dm³) and temperature (20–100°C) yield distinct hydrates:
Calcination to WO₃
Calcining tungstic acids at 500°C in air for 1 hour dehydrates the material, forming phase-pure WO₃. Scanning electron microscopy (SEM) reveals that the original hydrate morphology (e.g., plates) is retained post-calcination. XRD confirms the transition to monoclinic WO₃.
Table 2: Morphological Control via Tungstic Acid Synthesis
| Sample | H⁺ (mol/dm³) | Temperature (°C) | Hydrate Phase | Morphology |
|---|---|---|---|---|
| 1 | 2.0 | 20 | WO₃·2H₂O | Nano round plates |
| 8 | 0.33 | 5 | WO₃·2H₂O | Micrometric rods |
| 9 | 2.7 | 100 | WO₃·H₂O | Nano square plates |
Hydrothermal Synthesis from Sodium Tungstate
Low-Temperature Hydrothermal Reaction
A diluted sodium tungstate solution is acidified with HCl at temperatures below 5°C to form tungstite (WO₃·H₂O) nanoparticles. The low temperature suppresses particle growth, yielding sub-50 nm particles. X-ray photoelectron spectroscopy (XPS) confirms a W⁶+ oxidation state and minimal chloride contamination.
Thermal Treatment for Phase Purity
Heating the tungstite nanoparticles at ≥300°C converts them to monoclinic WO₃ while preserving nanoscale dimensions. Transmission electron microscopy (TEM) shows no morphological changes post-annealing, and electron diffraction validates the monoclinic structure.
Comparative Analysis of Synthesis Methods
Scalability and Cost
-
Crash precipitation : Highly scalable for industrial nanopowder production; uses inexpensive precursors (ammonium paratungstate, HCl).
-
Calcination : Requires intermediate tungstic acid synthesis, increasing steps and cost.
-
Hydrothermal : Low energy input but limited to small batches due to temperature constraints.
Morphological Control
Q & A
Q. How do hydrothermal reaction parameters influence the crystal phase and morphology of tungsten oxide nanostructures?
Methodological Answer: Hydrothermal synthesis allows precise control over this compound phases (e.g., WO₃·2H₂O, WO₃·H₂O, WO₃) by adjusting reaction temperature and precursor concentration. For instance, increasing temperature from 23°C to 220°C drives dehydration, transforming hydrated phases (monoclinic WO₃·2H₂O) to anhydrous monoclinic WO₃, accompanied by morphological shifts from nanoplates to nanocuboids . Key parameters:
- Temperature : Dictates phase transitions via oxolation and dehydration.
- Precursor pH : High [H⁺] accelerates dehydration, stabilizing anhydrous phases.
- Characterization : Use XRD for phase identification, SEM/TEM for morphology, and UV-Vis spectroscopy for bandgap analysis (e.g., bandgap increases from 2.43 eV to 2.71 eV with phase changes) .
Q. What are the primary methods for synthesizing this compound nanostructures, and how do their mechanisms differ?
Methodological Answer:
- Hydrothermal Synthesis : Produces hydrated/anhydrous phases via temperature-controlled dehydration. Suitable for nanoplate/nanocuboid growth .
- Anodization : Fabricates aligned nanorods/nanotubes on tungsten substrates using porous alumina templates. Parameters like voltage and electrolyte composition control pore size and oxide stoichiometry (e.g., amorphous WO₃ vs. crystalline WO₂.9) .
- Sol-Gel Method : Enables doping and composite formation but requires careful calcination to avoid phase impurities.
Q. What characterization techniques are critical for analyzing this compound’s structural and electronic properties?
Methodological Answer:
- XRD : Identifies crystal phases and hydration states.
- XPS/EDS : Confirms elemental composition and oxidation states (e.g., distinguishing W⁴⁺ vs. W⁶⁺).
- SEM/TEM : Resolves morphology and nanostructure alignment.
- UV-Vis/PL Spectroscopy : Measures optical bandgap and defect-related emissions (e.g., oxygen vacancies).
- Mott-Schottky Analysis : Determines semiconductor type (n-type for WO₃) and carrier density (e.g., 3 × 10¹⁹ cm⁻³ for air-annealed nanorods) .
Advanced Research Questions
Q. How can computational models and machine learning optimize this compound-based gas sensors?
Methodological Answer: Data-driven models (e.g., Word2Vec) analyze literature to predict optimal dopants/ligands for enhancing oxygen vacancies, which improve gas sensitivity. For example, hierarchical W-DHTA nanostructures synthesized via machine learning-guided psHT (post-synthetic hydrothermal treatment) achieved 40 ppb detection limits for triethylamine. Validate with DFT to model vacancy effects on adsorption kinetics and charge transfer .
Q. How do electronic structure contradictions in this compound clusters affect catalytic mechanisms?
Methodological Answer: Anionic clusters (e.g., W₂O₆⁻) activate O₂ via non-bonded electron donation, forming superoxide ligands (O₂⁻), while neutral clusters physisorb O₂. Resolve discrepancies using:
- Photoelectron Spectroscopy (PES) : Measures electron affinity and binding energy.
- DFT Simulations : Model charge distribution and ligand interactions (e.g., side-on vs. end-on O₂ binding) .
- In-situ NMR : Probes dynamic changes under reactive conditions (e.g., MAH/MAT techniques for solid-state analysis) .
Q. What strategies improve sensitivity in this compound-based pH sensors?
Methodological Answer:
- Material Composition : Ceriated tungsten electrodes (WCe20) achieve 46.9 mV/pH sensitivity due to Ce³⁺/Ce⁴⁺ redox cycling, which generates active sites .
- Fabrication : Sputter-coated WO₃/CeO₂ mixtures enhance surface reactivity.
- Calibration : Use Nernstian slopes (59 mV/pH) as benchmarks; deviations indicate interfacial charge-transfer limitations .
Q. How do oxygen vacancies influence photocatalytic efficiency, and how are they engineered?
Methodological Answer: Oxygen vacancies act as electron traps, reducing recombination. Introduce vacancies via:
- Annealing : Vacuum annealing at 550°C produces non-stoichiometric WO₂.9 with high carrier density (7 × 10¹⁹ cm⁻³) .
- Doping : Atomic Ag or Ce dispersions enhance vacancy concentration.
- Plasma Treatment : Generates surface vacancies without altering bulk structure.
Data Contradictions & Safety
Q. How do conflicting reports on this compound toxicity impact experimental design?
Methodological Answer: While WO₃ nanoparticles show organ-specific cytotoxicity (e.g., renal/hepatic cell lines), their biocompatibility in biomedical applications (e.g., CT contrast agents) requires stringent in vitro assays:
- Viability Tests : Expose cells to ≤150 μg/mL for ≤48 hours.
- Internalization Studies : Use TEM to confirm nanoparticle uptake in pulmonary cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
